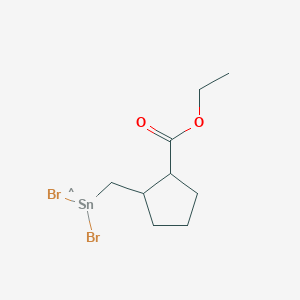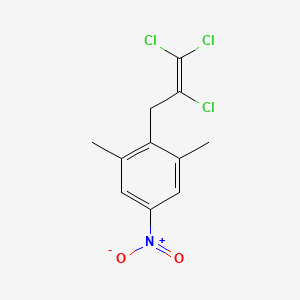
1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with dimethyl and trichloropropenyl substituents. Nitrobenzenes are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene typically involves the nitration of a suitable precursor. One common method is the nitration of 1,3-dimethylbenzene (m-xylene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of nitrobenzenes, including this compound, often involves large-scale nitration processes. These processes utilize continuous flow reactors to achieve high yields and purity. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a suitable catalyst (e.g., palladium on carbon) are commonly used for the reduction of the nitro group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for the reduction of the compound.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding amines.
Reduction: Formation of reduced nitrobenzenes.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-2-nitrobenzene: Similar structure but lacks the trichloropropenyl substituent.
1,3-Dimethyl-2,4,5-trioxoimidazolidine: Contains different functional groups and exhibits different chemical properties
Uniqueness
1,3-Dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-en-1-yl)benzene is unique due to the presence of the trichloropropenyl substituent, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that are not observed in similar compounds .
Propriétés
Numéro CAS |
62798-86-1 |
|---|---|
Formule moléculaire |
C11H10Cl3NO2 |
Poids moléculaire |
294.6 g/mol |
Nom IUPAC |
1,3-dimethyl-5-nitro-2-(2,3,3-trichloroprop-2-enyl)benzene |
InChI |
InChI=1S/C11H10Cl3NO2/c1-6-3-8(15(16)17)4-7(2)9(6)5-10(12)11(13)14/h3-4H,5H2,1-2H3 |
Clé InChI |
UIVFXKURTAALIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CC(=C(Cl)Cl)Cl)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


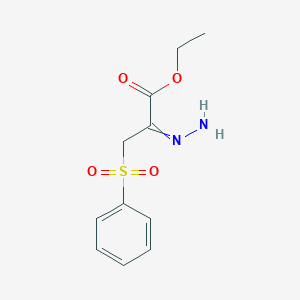
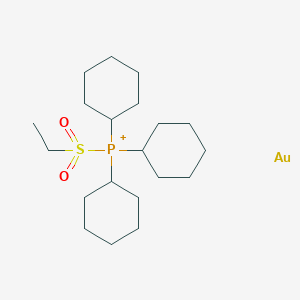
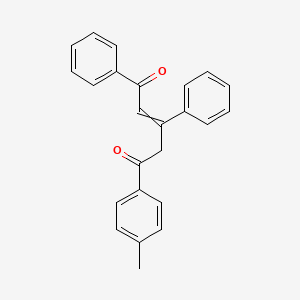
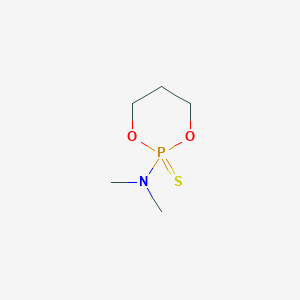
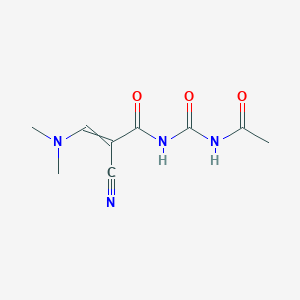
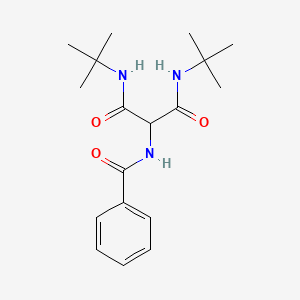
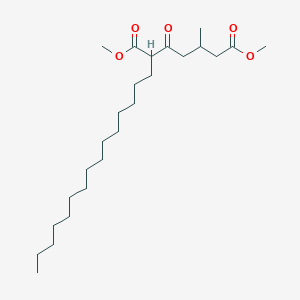
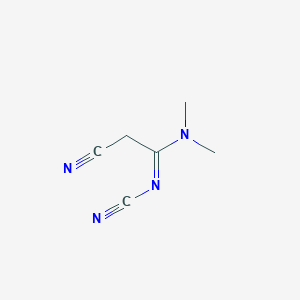
![[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide](/img/structure/B14505108.png)
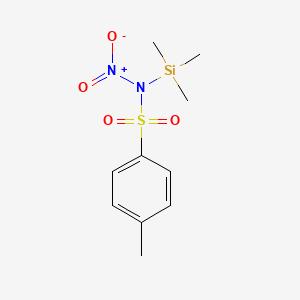
![1-[2-Chloro-1-(4-ethoxyphenyl)-2-methylpropyl]-4-methoxybenzene](/img/structure/B14505116.png)

![10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B14505139.png)
